

# spectroscopic data (NMR, IR, Mass) of 2-aminothiophene-3-carboxylic acid

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## Compound of Interest

Compound Name: 2-aminothiophene-3-carboxylic  
Acid

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## An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Aminothiophene-3-carboxylic Acid**

This guide provides a comprehensive analysis of the spectroscopic data for **2-aminothiophene-3-carboxylic acid** ( $C_5H_5NO_2S$ ), a pivotal heterocyclic building block in modern medicinal chemistry.<sup>[1]</sup> As a foundational scaffold for various pharmaceuticals, including anti-inflammatory, antidiabetic, and cytostatic agents, its unambiguous structural confirmation is paramount.<sup>[1][2]</sup> This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Molecular Structure and Functional Groups

**2-Aminothiophene-3-carboxylic acid** possesses a unique electronic architecture arising from the interplay between the electron-rich thiophene ring, an amino group at the C2 position, and a carboxylic acid group at the C3 position. This arrangement dictates its chemical reactivity and is the basis for its spectroscopic signature.

Caption: Molecular structure of **2-aminothiophene-3-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in a molecule. For **2-aminothiophene-3-carboxylic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide definitive structural proof.

## Experimental Protocol: NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, typically DMSO-d<sub>6</sub>, in a 5 mm NMR tube. DMSO-d<sub>6</sub> is chosen for its ability to dissolve the polar analyte and to slow the exchange of labile protons (NH<sub>2</sub> and COOH), allowing for their observation.[3]
- Instrumentation: Data is acquired on a 300 MHz (or higher) NMR spectrometer.
- Acquisition: Standard pulse programs are used to collect  $^1\text{H}$ ,  $^{13}\text{C}$ , and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.

## $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum provides a map of the hydrogen environments within the molecule. The alpha protons of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region, but in an aromatic system like this, the ring protons are further downfield.[4][5]

Proton Assignment	Typical Chemical Shift ( $\delta$ , ppm) in DMSO-d <sub>6</sub>	Multiplicity	Key Insights
-COOH	~12.0 - 13.0	Broad Singlet	Highly deshielded due to the electronegative oxygens and hydrogen bonding. Its broadness is characteristic of an acidic, exchangeable proton.
-NH <sub>2</sub>	~7.0 - 8.0	Broad Singlet	The chemical shift is variable and depends on concentration and temperature. The broadness is due to quadrupole effects from the nitrogen atom and chemical exchange.
Thiophene H5	~7.5 - 7.7	Doublet (d)	Coupled to H4.
Thiophene H4	~6.8 - 7.0	Doublet (d)	Coupled to H5.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the electronic environment of each carbon atom. The carbonyl carbon of carboxylic acid derivatives is characteristically deshielded, appearing far downfield between 160-180 ppm.[5]

Carbon Assignment	Typical Chemical Shift ( $\delta$ , ppm) in DMSO-d <sub>6</sub>	Key Insights
C=O (Carboxylic Acid)	~165 - 170	The most deshielded carbon due to the double bond to an electronegative oxygen atom.
**C2 (C-NH <sub>2</sub> ) **	~155 - 160	Deshielded by the attached nitrogen and its position within the aromatic ring.
C5	~125 - 130	A standard aromatic C-H carbon.
C4	~115 - 120	An aromatic C-H carbon, shielded relative to C5.
C3 (C-COOH)	~110 - 115	Shielded relative to other ring carbons due to its position adjacent to the electron-donating amino group.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

### Experimental Protocol: IR

- Sample Preparation: The sample is intimately mixed with potassium bromide (KBr) powder.
- Pellet Formation: The mixture is pressed under high pressure (8-10 tons) to form a transparent pellet.<sup>[3]</sup>
- Spectrum Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm<sup>-1</sup>.<sup>[3]</sup>

### Interpretation of Key IR Absorption Bands

The IR spectrum of **2-aminothiophene-3-carboxylic acid** is rich with characteristic bands that confirm the presence of all key functional groups.

Vibrational Mode	Typical Wavenumber (cm <sup>-1</sup> )	Intensity	Significance
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad	A hallmark of a hydrogen-bonded carboxylic acid, often appearing as a very broad trough.[6]
N-H Stretch (Primary Amine)	3300 - 3500	Medium, Sharp (two bands)	The two bands correspond to the symmetric and asymmetric stretching of the primary amine group.[4]
C-H Stretch (Aromatic)	3000 - 3100	Medium	Characteristic of C-H bonds on the thiophene ring.[7]
C=O Stretch (Carboxylic Acid)	1660 - 1700	Strong, Sharp	A very intense absorption confirming the carbonyl group. Conjugation with the thiophene ring lowers the frequency compared to a simple aliphatic carboxylic acid.[6]
C=C Stretch (Thiophene Ring)	1400 - 1600	Medium	Multiple bands corresponding to the stretching vibrations within the aromatic ring.[8]
C-S Stretch (Thiophene Ring)	600 - 800	Weak to Medium	Confirms the presence of the thiophene heterocycle.[8]

## Mass Spectrometry (MS)

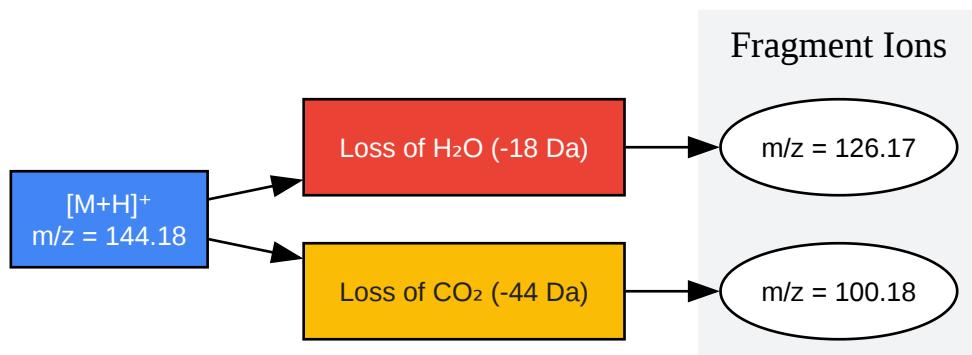
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

## Experimental Protocol: MS

- Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent like methanol or acetonitrile (approx. 1 mg/mL).[3]
- Instrumentation: The solution is introduced into an ESI-MS system. ESI is a soft ionization technique that is well-suited for polar molecules and often keeps the molecular ion intact.
- Data Analysis: The resulting mass-to-charge ( $m/z$ ) spectrum is analyzed to identify the molecular ion and key fragment ions.

## Interpretation of Mass Spectrum

- Molecular Ion Peak  $[M+H]^+$ : The expected molecular weight of **2-aminothiophene-3-carboxylic acid** is 143.17 g/mol .[1] In ESI positive mode, the primary observed peak will be the protonated molecule  $[M+H]^+$  at an  $m/z$  of approximately 144.18.
- Key Fragmentation: A primary fragmentation pathway for carboxylic acid derivatives involves the cleavage of the bond adjacent to the carbonyl group.[5] For this molecule, a significant fragmentation would be the loss of the carboxyl group in the form of  $\text{CO}_2$  (44 Da) or  $\text{H}_2\text{O}$  (18 Da) from the molecular ion.

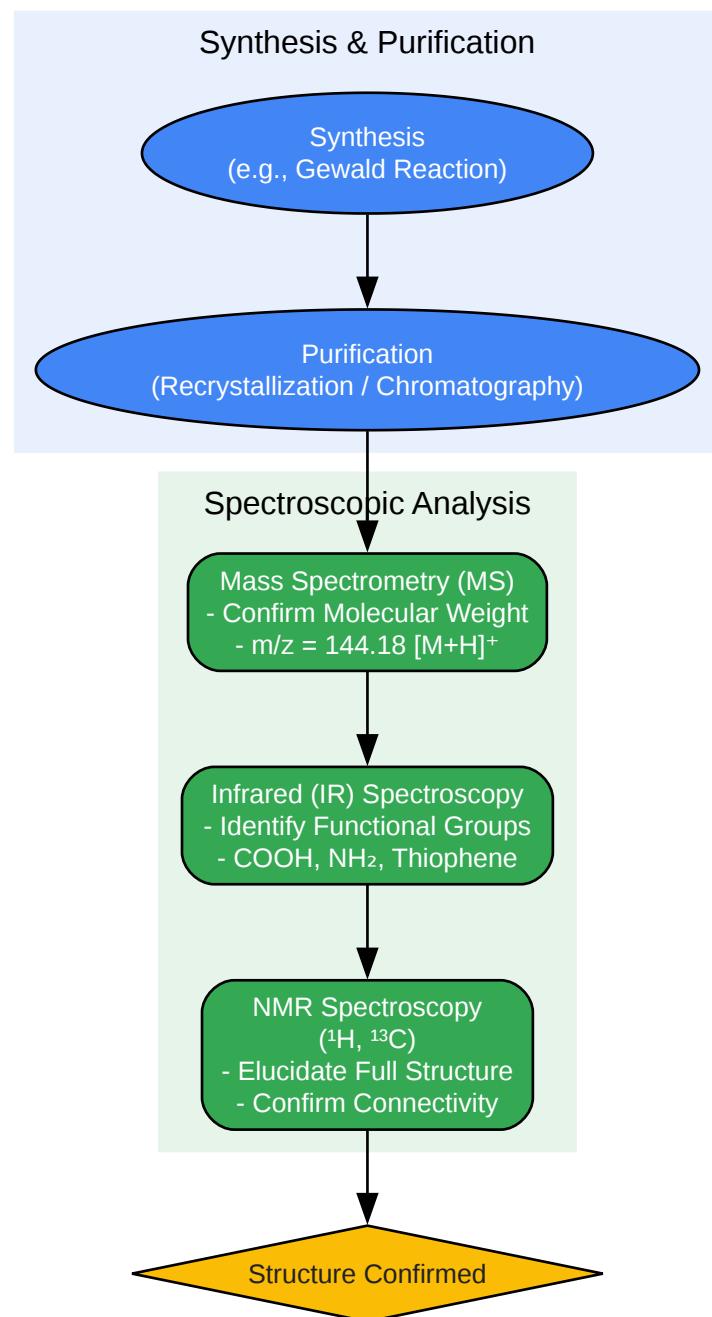


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Caption: Plausible ESI-MS fragmentation pathways.

## Integrated Spectroscopic Validation Workflow

The definitive characterization of **2-aminothiophene-3-carboxylic acid** relies not on a single technique, but on the convergence of data from multiple spectroscopic methods. The workflow below illustrates the logical progression from synthesis to final structural validation. Many synthetic routes, such as the Gewald reaction, are employed to produce this compound.[9][10]



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Caption: Standard workflow for synthesis and structural validation.

## Conclusion

The spectroscopic profile of **2-aminothiophene-3-carboxylic acid** is distinct and well-defined. The combination of <sup>1</sup>H and <sup>13</sup>C NMR provides an unambiguous map of the molecular skeleton, while IR spectroscopy confirms the presence of the critical amino and carboxylic acid functional groups. Finally, mass spectrometry validates the molecular weight and offers insight into the molecule's stability. This comprehensive dataset serves as a reliable reference for researchers, ensuring the identity and purity of this vital compound in drug discovery and development pipelines.

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